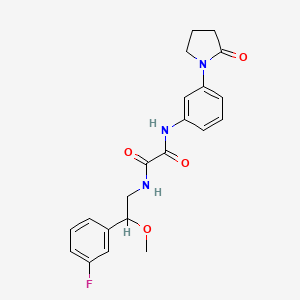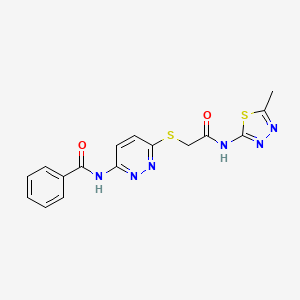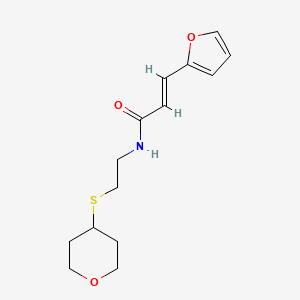![molecular formula C20H19ClN4O2S B2558860 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-86-7](/img/no-structure.png)
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinazolinone derivative with a piperazine ring attached. Quinazolinones are a class of compounds that have been studied for their potential biological activities . The piperazine ring is a common feature in many pharmaceuticals and can influence the pharmacokinetic properties of a drug .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazolinone core, followed by the attachment of the piperazine ring . The exact methods would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core with a piperazine ring attached. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinazolinone and piperazine groups. For example, the carbonyl group in the quinazolinone could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the quinazolinone and piperazine groups. For example, the compound might have a relatively high melting point due to the presence of the carbonyl group in the quinazolinone .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The synthesis of novel derivatives incorporating piperazine and quinazolinone moieties has shown significant antimicrobial properties. One study reported the synthesis of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on various substituted piperazines and piperidines, demonstrating noteworthy antimicrobial activity against a range of bacterial and fungal strains, suggesting potential for further drug discovery research (Patel et al., 2012).
Stability Under Stressful Conditions
The stability of quinazoline derivatives under various stress conditions has been extensively studied to understand their robustness and shelf life for pharmaceutical applications. Research aimed at examining the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under stressful conditions revealed that the substance is stable against UV radiation, elevated temperatures, and oxidants, although it is susceptible to hydrolysis in alkaline environments (Gendugov et al., 2021). This highlights the need for careful consideration in the formulation and storage of pharmaceuticals based on this compound.
Biological Evaluation as Antitumor Agents
Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activities. A study focusing on the design, synthesis, and biological evaluation of quinazoline derivatives as antitumor agents found potent antiproliferative activities against various cancer cell lines. One derivative, in particular, exhibited excellent activity, indicating the potential of these compounds as leads for anticancer drug development (Li et al., 2020).
Antibacterial and Antifungal Properties
Another area of research has been the synthesis and evaluation of quinazolinone derivatives for their antibacterial and antifungal properties. Various derivatives have been synthesized and tested against a range of microorganisms, with some showing promising activity. This research underscores the potential of quinazolinone-based compounds in the development of new antimicrobial agents (Raghavendra et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 3-chlorophenylpiperazine with ethyl 2-chloroacetate to form 2-(2-chloroacetyl)ethyl-3-chlorophenylpiperazine. This intermediate is then reacted with thiourea to form 2-(2-oxoethyl)-3-chlorophenylpiperazine-1-carbothioamide. The carbothioamide is then cyclized with 2-chloro-3-formylquinazoline to form the final product.", "Starting Materials": [ "3-chlorophenylpiperazine", "ethyl 2-chloroacetate", "thiourea", "2-chloro-3-formylquinazoline" ], "Reaction": [ "3-chlorophenylpiperazine is reacted with ethyl 2-chloroacetate in the presence of a base to form 2-(2-chloroacetyl)ethyl-3-chlorophenylpiperazine.", "The intermediate is then reacted with thiourea in the presence of a base to form 2-(2-oxoethyl)-3-chlorophenylpiperazine-1-carbothioamide.", "The carbothioamide is then cyclized with 2-chloro-3-formylquinazoline in the presence of a base to form the final product, 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
Número CAS |
422528-86-7 |
Nombre del producto |
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Fórmula molecular |
C20H19ClN4O2S |
Peso molecular |
414.91 |
Nombre IUPAC |
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H19ClN4O2S/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)13-25-19(27)16-6-1-2-7-17(16)22-20(25)28/h1-7,12H,8-11,13H2,(H,22,28) |
Clave InChI |
LAWRBBHMCSTKDD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(1,3-Dioxolan-2-ylmethoxy)-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2558787.png)
![3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2558789.png)

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2558791.png)
![5-(hydroxymethyl)-2-imino-N-(4-methoxyphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2558792.png)

![N-cycloheptyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2558794.png)

![Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2558798.png)
